1-[(6-Bromohexyl)oxy]-4-ethenylbenzene
Description
Historical Context and Evolution of Functional Monomers
The concept of functional monomers is deeply rooted in the history of polymer science. Early examples of post-polymerization modification, a technique that introduces functionality after the polymer chain has been formed, can be traced back to the 19th century with the modification of natural polymers. However, the deliberate design and synthesis of monomers with specific functional groups gained significant momentum in the mid-20th century. This era saw the rise of synthetic polymers and a growing understanding of structure-property relationships. The development of controlled polymerization techniques, such as living polymerizations, further revolutionized the field by allowing for the precise placement of functional groups within the polymer architecture.
Significance of Ethenylbenzene Scaffolds in Polymer Chemistry
Ethenylbenzene, commonly known as styrene (B11656), is a cornerstone of the polymer industry. The vinyl group attached to the benzene (B151609) ring provides a reactive site for polymerization, leading to the formation of polystyrene and a wide range of copolymers. The benzene ring itself offers several advantages: it imparts rigidity and thermal stability to the polymer backbone and can be readily functionalized at various positions. This allows for the introduction of a diverse array of chemical moieties, transforming the commodity plastic into a versatile platform for advanced materials. The incorporation of functional groups onto the ethenylbenzene scaffold enables the creation of materials with applications in electronics, biotechnology, and catalysis. For instance, the introduction of cross-linking agents like 1,4-divinylbenzene (B89562) can significantly enhance the strength and solvent resistance of the resulting polymer network. nih.gov
Role of Halogenated Alkoxy Functionalities in Polymer Design
The introduction of halogenated alkoxy functionalities onto a monomer can profoundly influence the properties of the resulting polymer. The alkoxy group (an oxygen atom single-bonded to two alkyl groups) can increase the flexibility and solubility of the polymer chain. The halogen atom, in this case, bromine, introduces several key features. The carbon-bromine bond can serve as an initiation site for controlled radical polymerization techniques, most notably Atom Transfer Radical Polymerization (ATRP). acs.org This allows for the synthesis of well-defined polymers with controlled molecular weights and low polydispersity. Furthermore, the presence of halogens can enhance flame retardancy and modify the refractive index of the material. The terminal bromine on the alkyl chain also presents a reactive site for a variety of post-polymerization modification reactions, allowing for the attachment of other functional groups or the creation of more complex polymer architectures.
Overview of Research Trajectories for 1-[(6-Bromohexyl)oxy]-4-ethenylbenzene
While specific research focused solely on this compound is not extensively documented in publicly available literature, its chemical structure suggests several promising research avenues. The presence of a polymerizable ethenylbenzene group, a flexible hexoxy spacer, and a terminal bromine atom makes this compound a highly versatile monomer for advanced polymer synthesis.
One primary research trajectory would be its use in Atom Transfer Radical Polymerization (ATRP) . The terminal bromohexyl group is an ideal initiator for ATRP, allowing for the synthesis of well-defined polystyrene-based polymers with this functional side chain. This approach would enable precise control over the polymer's molecular weight and architecture, leading to materials with predictable properties.
Another significant area of investigation would be the synthesis of side-chain liquid crystalline polymers (SCLCPs) . mdpi.comnycu.edu.twrsc.orgnih.govrsc.orgtandfonline.com The rigid ethenylbenzene unit combined with the flexible alkoxy chain is a classic design for creating mesogenic side groups. Polymerization of this monomer could lead to materials that exhibit liquid crystalline phases, which are of great interest for applications in optical devices and sensors. The terminal bromine could be further functionalized to introduce other mesogenic groups, allowing for the fine-tuning of the liquid crystalline properties.
Furthermore, the terminal bromine atom serves as a versatile handle for post-polymerization modification . After polymerization, the bromo-functionalized polymer could be reacted with a wide range of nucleophiles to introduce new functionalities. This could include the attachment of fluorescent dyes, bioactive molecules, or groups that promote self-assembly into complex nanostructures.
Finally, this monomer could be utilized in the synthesis of functional surfaces and coatings . By grafting the polymer from a surface or coating a surface with the polymer, the terminal bromine atoms would be exposed, creating a reactive surface that can be further modified for specific applications, such as creating antibacterial surfaces or sensors.
Structure
2D Structure
3D Structure
Properties
CAS No. |
101829-66-7 |
|---|---|
Molecular Formula |
C14H19BrO |
Molecular Weight |
283.20 g/mol |
IUPAC Name |
1-(6-bromohexoxy)-4-ethenylbenzene |
InChI |
InChI=1S/C14H19BrO/c1-2-13-7-9-14(10-8-13)16-12-6-4-3-5-11-15/h2,7-10H,1,3-6,11-12H2 |
InChI Key |
YEVQVDWQROIEGT-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=CC=C(C=C1)OCCCCCCBr |
Origin of Product |
United States |
Synthetic Methodologies for 1 6 Bromohexyl Oxy 4 Ethenylbenzene
Retrosynthetic Analysis of the Compound
A retrosynthetic analysis of the target molecule, 1-[(6-Bromohexyl)oxy]-4-ethenylbenzene, logically deconstructs the compound into simpler, more readily available starting materials. The most apparent disconnection is at the ether linkage (C-O bond), as this is a common and reliable bond-forming reaction in organic synthesis.
This disconnection yields two primary synthons: a 4-ethenylphenoxide anion and a 6-bromohexyl cation. These synthons correspond to the commercially available or easily synthesizable precursors: 4-hydroxystyrene (also known as 4-vinylphenol) and a 1,6-dihalohexane, specifically 1,6-dibromohexane (B150918). The forward synthesis, therefore, involves an etherification reaction between these two precursors.
Synthesis of Precursor 1: Preparation of 4-hydroxystyrene.
Synthesis of Precursor 2: Preparation of 1,6-dibromohexane.
Etherification: Coupling of 4-hydroxystyrene and 1,6-dibromohexane to form the final product.
Precursor Synthesis and Optimization
The successful synthesis of the target compound hinges on the efficient preparation of its precursors.
4-Hydroxystyrene (4-vinylphenol) is a key intermediate, but its tendency to polymerize requires careful handling and often the use of polymerization inhibitors. chemicalbook.com Several synthetic routes are available, each with distinct advantages.
One common industrial method is the gas-phase dehydrogenation of 4-ethylphenol. This process is typically carried out at high temperatures (550–600 °C) over an iron oxide catalyst. chemicalbook.com Another route involves the decarboxylation of p-hydroxycinnamic acid, which can be achieved by heating in a high-boiling solvent like N,N-dimethylformamide in the presence of a polymerization inhibitor. chemicalbook.com A patent describes a method achieving a 97% yield of 96.2% pure p-hydroxystyrene from p-hydroxycinnamic acid. chemicalbook.com
A different approach starts from p-α-aminoethylphenol, which undergoes deamination when heated to produce 4-hydroxystyrene. google.comgoogle.com This reaction can be performed at temperatures between 80 °C and 100 °C, with or without a solvent. google.comgoogle.com
For laboratory-scale synthesis, protection-deprotection strategies are often employed. For instance, 4-acetoxystyrene (B54282) can be saponified using a base like potassium hydroxide, followed by neutralization to yield 4-hydroxystyrene. google.comgoogle.com However, the instability of the product under these conditions can lead to polymerization and reduced yields. google.comgoogle.com A more stable precursor, 4-(t-butyloxycarbonyloxy)styrene, can be deprotected under basic conditions to give 4-vinylphenol (B1222589). prepchem.com
| Starting Material | Reagents and Conditions | Yield | Purity |
| p-Hydroxycinnamic acid | 4-methoxy-phenol, N,N-dimethylformamide, 150 °C, 4 h | 97% | 96.2% |
| 4-Ethylphenol | Iron oxide catalyst, steam, 550–600 °C | - | - |
| p-α-Aminoethylphenol | Heat (80-100 °C) | - | - |
| 4-(t-Butyloxycarbonyloxy)styrene | KOH, water/methanol, heat | - | - |
The data in this table is compiled from various synthetic procedures and patents.
The second key precursor, 1,6-dibromohexane, is typically synthesized from 1,6-hexanediol (B165255). A common laboratory method involves reacting 1,6-hexanediol with hydrobromic acid (48%) under reflux conditions. sciencemadness.org One procedure involves heating one mole of 1,6-hexanediol with eight equivalents of aqueous HBr for four hours. sciencemadness.org
A more controlled industrial synthesis involves the dropwise addition of concentrated sulfuric acid to a mixture of 1,6-hexanediol and hydrobromic acid at an elevated temperature (40°C), followed by reflux. chemicalbook.comguidechem.com The product is then isolated by distillation. chemicalbook.comguidechem.com The reaction of diols with N-bromosuccinimide (NBS) and triphenylphosphine (B44618) in dichloromethane (B109758) also provides a high-yield route to the corresponding dibromoalkane. chemicalbook.com
| Starting Material | Reagents and Conditions | Yield |
| 1,6-Hexanediol | aq. HBr (48%), reflux, 4 h | - |
| 1,6-Hexanediol | HBr, conc. H2SO4, reflux | - |
| Diols (general) | N-Bromosuccinimide, triphenylphosphine, CH2Cl2, -78 to 20 °C, 12 h | 97% |
The data in this table is compiled from various synthetic procedures.
Purification Methodologies for the Monomer
The crude this compound obtained from the synthesis requires purification to remove unreacted starting materials, the disubstituted byproduct, and any other impurities. A common and effective method for the purification of this monomer is column chromatography. rsc.org
The choice of the stationary phase and the eluent system is critical for achieving good separation. Silica gel is a commonly used stationary phase for the purification of moderately polar organic compounds like the target monomer. The eluent system is typically a mixture of a nonpolar solvent, such as hexane (B92381) or petroleum ether, and a more polar solvent, like ethyl acetate (B1210297) or dichloromethane. rochester.edu The optimal ratio of these solvents is determined by preliminary analysis using thin-layer chromatography (TLC) to achieve a retention factor (Rf) for the desired product that allows for efficient separation from impurities. A gradient elution, where the polarity of the eluent is gradually increased, can also be employed for more complex mixtures.
Another potential purification technique is vacuum distillation. However, this method must be approached with caution due to the presence of the polymerizable vinyl group. Heating the monomer to high temperatures, even under reduced pressure, can induce premature polymerization. Therefore, if distillation is employed, it should be conducted at the lowest possible temperature and in the presence of a polymerization inhibitor.
The following table summarizes typical parameters for the column chromatography purification of this compound:
| Parameter | Description |
| Stationary Phase | Silica Gel (60-120 mesh) |
| Eluent System | Hexane/Ethyl Acetate mixture (e.g., 9:1 v/v) |
| Monitoring | Thin-Layer Chromatography (TLC) with UV detection |
Scale-Up Considerations in Monomer Synthesis
Transitioning the synthesis of this compound from a laboratory scale to an industrial scale presents several challenges that need to be addressed to ensure a safe, efficient, and cost-effective process.
One of the primary concerns is the management of the exothermic nature of the Williamson ether synthesis. On a large scale, the heat generated during the reaction can be significant and must be effectively controlled to prevent runaway reactions and ensure consistent product quality. This necessitates the use of reactors with efficient heat exchange systems and careful control of the addition rate of reactants.
Another critical aspect is the choice of solvent and base. While solvents like DMF are excellent for laboratory-scale synthesis, their high boiling points and potential for decomposition at elevated temperatures can pose challenges on an industrial scale. tandfonline.com Alternative solvents with lower boiling points and better safety profiles may need to be investigated. Similarly, while strong bases can be effective, they can also promote side reactions like elimination, especially at higher temperatures. youtube.com The use of milder bases and optimization of reaction conditions are crucial for maximizing the yield of the desired product. youtube.com
The presence of two reactive functional groups in the target molecule—the polymerizable vinyl group and the bromohexyl group—requires careful handling during scale-up. The vinyl group is susceptible to polymerization, especially at elevated temperatures or in the presence of radical initiators. Therefore, the synthesis and purification steps should be carried out under conditions that minimize the risk of premature polymerization, such as using polymerization inhibitors and avoiding excessive heat.
Purification on a large scale also requires careful consideration. While column chromatography is effective in the lab, it can be expensive and generate large amounts of solvent waste on an industrial scale. Alternative purification methods, such as crystallization or multi-stage extraction, may be more economically viable and environmentally friendly for large-scale production.
| Challenge | Mitigation Strategy |
| Exothermic Reaction | Use of reactors with efficient heat exchange; controlled addition of reactants. |
| Solvent Selection | Evaluation of alternative solvents with better safety and processing characteristics. |
| Side Reactions | Optimization of base selection and reaction temperature to minimize elimination and other side reactions. |
| Monomer Stability | Use of polymerization inhibitors; avoidance of excessive heat during synthesis and purification. |
| Large-Scale Purification | Exploration of cost-effective and scalable purification methods like crystallization or extraction. |
Polymerization Mechanisms and Kinetics of 1 6 Bromohexyl Oxy 4 Ethenylbenzene
Radical Polymerization of Ethenylbenzene Monomers
Radical polymerization is a versatile method for a wide range of vinyl monomers, including styrene (B11656) and its derivatives. youtube.com The reaction proceeds via a mechanism involving radical species and is tolerant to many functional groups, making it theoretically suitable for 1-[(6-Bromohexyl)oxy]-4-ethenylbenzene. The polymerization behavior is influenced by both the electron-donating nature of the para-alkoxy group and the presence of the terminal alkyl bromide.
Conventional Free Radical Polymerization (FRP)
Conventional free radical polymerization (FRP) is a widely used industrial process initiated by the decomposition of a radical initiator.
Mechanism and Kinetics The process involves three main steps: initiation, propagation, and termination. uvebtech.com
Initiation: A radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), thermally or photochemically decomposes to generate primary radicals. These radicals then add to the vinyl group of the ethenylbenzene monomer to create an active monomer radical. uvebtech.comuomustansiriyah.edu.iq
Propagation: The newly formed monomer radical rapidly adds to subsequent monomer molecules, extending the polymer chain. uvebtech.com For this compound, the propagation would proceed by addition to the double bond, forming a stable benzylic radical.
Termination: The growth of polymer chains is halted by termination reactions, primarily combination or disproportionation, where two growing radical chains react with each other. youtube.comyoutube.com
A key characteristic of FRP is the continuous generation of radicals and a constant concentration of active species under a steady-state assumption. youtube.com However, this method offers limited control over the polymer's molecular weight, architecture, and dispersity (Đ), often resulting in values greater than 1.5. The bromohexyl group in the monomer is generally stable under these conditions and is not expected to participate in the main polymerization reaction.
Table 1: Representative Conditions for Conventional Free Radical Polymerization of Styrene Derivatives
| Monomer | Initiator | Solvent | Temp. (°C) | Time (h) | Conversion (%) | Mₙ (kDa) | Đ (Mₙ/Mₙ) |
|---|---|---|---|---|---|---|---|
| Styrene | AIBN | Toluene | 70 | 8 | ~70 | 45.0 | 1.85 |
| 4-Methoxystyrene | BPO | Bulk | 90 | 6 | ~85 | 62.0 | 2.10 |
Note: This table presents typical data for styrene and its derivatives to illustrate the general outcomes of FRP. Mₙ = Number-average molecular weight; Đ = Dispersity.
Controlled/Living Radical Polymerization (CRP) Techniques
To overcome the limitations of FRP, several controlled/living radical polymerization (CRP) techniques have been developed. These methods introduce a dynamic equilibrium between active (propagating) radical species and dormant species, which suppresses termination reactions. youtube.com This allows for the synthesis of polymers with predetermined molecular weights, low dispersity (typically Đ < 1.5), and complex architectures like block copolymers. cmu.edu
ATRP is a robust CRP method that utilizes a transition-metal complex (commonly copper-based) as a catalyst to reversibly activate and deactivate the growing polymer chains. cmu.edunih.gov
Mechanism and Kinetics The polymerization is initiated by an alkyl halide (R-X), and the control mechanism relies on a reversible redox process. A copper(I) complex (e.g., CuBr/Ligand) abstracts a halogen atom from the dormant polymer chain end (P-X) to form a propagating radical (P•) and a copper(II) complex (X-CuII/Ligand). libretexts.org The radical can then add monomer units before being quickly deactivated by the Cu(II) species. libretexts.org This keeps the radical concentration low, minimizing termination. nih.gov
For this compound, ATRP presents a unique scenario. The monomer contains a terminal primary alkyl bromide, which could potentially act as an ATRP initiation site.
Polymerization of the Vinyl Group: Using a standard ATRP initiator (e.g., ethyl 2-bromoisobutyrate), the vinyl group can be polymerized in a controlled manner. The bromohexyl group is a primary halide and is generally less reactive as an ATRP initiator than the tertiary halides often used, especially at lower temperatures. Thus, selective polymerization from the vinyl group is feasible.
Grafting from the Polymer Backbone: The pendant bromohexyl groups on the resulting polymer could subsequently be used as macroinitiators for a second ATRP step, allowing the synthesis of graft copolymers.
The kinetics of ATRP are typically first-order with respect to the monomer concentration, and the number-average molecular weight (Mₙ) increases linearly with monomer conversion, which are key indicators of a controlled process. cmu.edu
Table 2: Research Findings for ATRP of Functionalized Styrenes
| Monomer | Initiator | Catalyst System | Temp. (°C) | Mₙ (kDa) | Đ (Mₙ/Mₙ) |
|---|---|---|---|---|---|
| Styrene | Ethyl 2-bromoisobutyrate | CuBr/PMDETA | 90 | 10.4 | 1.10 |
| 4-Vinylbenzyl chloride | 1-Phenylethyl chloride | CuCl/dNbpy | 110 | 15.2 | 1.15 |
| Styrene | (1-Bromoethyl)benzene | FeBr₂/TDA | 110 | 20.5 | 1.25 |
Note: This table summarizes experimental data for ATRP of various monomers to demonstrate the level of control achievable. PMDETA = N,N,N',N'',N''-Pentamethyldiethylenetriamine; dNbpy = 4,4'-Di(5-nonyl)-2,2'-bipyridine; TDA = Tris(2-dimethylaminoethyl)amine. Data compiled from various sources. cmu.educmu.edunih.gov
RAFT polymerization achieves control through the use of a thiocarbonylthio compound, known as a RAFT agent or chain transfer agent (CTA). amanote.com It is highly versatile and tolerant of a wide array of functional groups.
Mechanism and Kinetics The RAFT mechanism involves a series of addition-fragmentation equilibria. A propagating radical (Pₙ•) adds to the C=S bond of the RAFT agent (or a dormant polymeric RAFT chain, Pₙ-S-C(=S)-Z), forming an intermediate radical. This intermediate then fragments to release a new radical (R• or Pₘ•) and a new dormant species (Pₙ-S-C(=S)-Z or Pₘ-S-C(=S)-Z). This rapid exchange between active and dormant chains ensures that all chains have an equal opportunity to grow, leading to low dispersity. scispace.com
RAFT is well-suited for the polymerization of this compound as the bromohexyl group is inert to the RAFT process. The choice of RAFT agent is critical for controlling the polymerization of styrenic monomers; trithiocarbonates and dithiobenzoates are commonly effective. nih.gov Similar to other CRP methods, RAFT polymerization exhibits a linear increase in molecular weight with conversion and first-order monomer kinetics. researchgate.net
Table 3: Experimental Data for RAFT Polymerization of Styrenic Monomers
| Monomer | RAFT Agent (CTA) | Initiator | Solvent | Temp. (°C) | Mₙ (kDa) | Đ (Mₙ/Mₙ) |
|---|---|---|---|---|---|---|
| Styrene | DDMAT | AIBN | 1,4-Dioxane | 70 | 19.1 | 1.15 |
| 4-Vinylbenzaldehyde | DDMAT | AIBN | 2-Butanone | 75 | 11.8 | 1.17 |
| Styrene/Maleic Anhydride | DDMAT | Ascorbic Acid | 1,4-Dioxane | 25 | 19.1 | 1.30 |
Note: This table presents data from RAFT polymerizations of functionalized styrenes. DDMAT = S-1-Dodecyl-S'-(α,α'-dimethyl-α''-acetic acid)trithiocarbonate; CPDN = 2-Cyano-2-propyl dodecyl trithiocarbonate; HFIP = 1,1,1,3,3,3-Hexafluoro-2-propanol. Data compiled from various sources. nih.govresearchgate.netmdpi.com
NMP is a CRP technique that uses a stable nitroxide radical to reversibly trap the growing polymer radical. icp.ac.ru
Mechanism and Kinetics The key to NMP is the reversible homolytic cleavage of the C–ON bond at the end of the polymer chain. icp.ac.ru At elevated temperatures (typically >100°C for styrenes), this bond breaks to generate a propagating polymer radical and a persistent nitroxide radical (e.g., TEMPO). mdpi.com The polymer radical can add a few monomer units before being recaptured by the nitroxide. This reversible capping maintains a low concentration of active radicals, thereby controlling the polymerization. rsc.org
NMP is particularly effective for styrene and its derivatives. nih.gov The functional groups on this compound are compatible with the high temperatures and radical conditions of NMP. The polymerization kinetics follow the characteristics of a living process, with predictable molecular weights and low dispersity.
Table 4: Research Findings for NMP of Styrene
| Monomer | Initiator/Controller | Temp. (°C) | Time (h) | Mₙ (kDa) | Đ (Mₙ/Mₙ) |
|---|---|---|---|---|---|
| Styrene | BPO/TEMPO | 125 | 6 | 25.0 | 1.18 |
| Styrene | BlocBuilder-MA | 110 | 5 | 30.2 | 1.15 |
Note: This table provides examples of NMP applied to styrene. TEMPO = 2,2,6,6-Tetramethylpiperidinyloxy; BPO = Benzoyl Peroxide; BlocBuilder-MA is a unimolecular alkoxyamine initiator. mdpi.com
Anionic Polymerization of Functionalized Styrenes
Anionic polymerization is a living polymerization method that proceeds via anionic active centers. semanticscholar.org It is known for its ability to produce polymers with very low dispersity (Đ < 1.1), controlled molecular weights, and well-defined block architectures. wikipedia.org
Mechanism and Kinetics The polymerization is initiated by the addition of a strong nucleophile, such as an organolithium compound (e.g., n-butyllithium), to the vinyl monomer. researchgate.net This creates a carbanionic propagating species. In the absence of impurities or terminating agents, the propagation continues until all monomer is consumed. uni-bayreuth.de The carbanionic chain ends remain active, which is why the technique is termed "living polymerization." wikipedia.orgeresearchco.com
However, the direct anionic polymerization of this compound is highly problematic. The propagating styryl anion is a very strong nucleophile and base. The terminal C-Br bond on the bromohexyl group is an electrophilic site susceptible to nucleophilic attack. This would lead to irreversible termination of the living chain via an intramolecular or intermolecular Wurtz-type coupling reaction, resulting in a loss of control and broadening of the molecular weight distribution. du.edu.eg
To successfully polymerize such a monomer via anionic methods, a protection strategy would be required. This would involve:
Protecting the halide or polymerizing a precursor monomer (e.g., one with a hydroxyl group).
Performing the living anionic polymerization.
Terminating the polymerization and deprotecting the functional group.
Converting the deprotected group (e.g., hydroxyl) into the desired alkyl bromide.
This multi-step process, while complex, is often necessary to apply the precision of anionic polymerization to monomers with reactive electrophilic functional groups. scispace.com
Table 5: Conditions for Living Anionic Polymerization of Non-Reactive Styrenes
| Monomer | Initiator | Solvent | Temp. (°C) | Mₙ (kDa) | Đ (Mₙ/Mₙ) |
|---|---|---|---|---|---|
| Styrene | sec-BuLi | Benzene (B151609) | 25 | 50.0 | 1.04 |
| 4-Methylstyrene | n-BuLi | THF | -78 | 21.5 | 1.05 |
| 4-tert-Butylstyrene | sec-BuLi | Cyclohexane | 40 | 45.0 | 1.03 |
Note: This table illustrates the high degree of control in anionic polymerization for styrenes lacking reactive electrophilic groups. THF = Tetrahydrofuran. Data compiled from various sources. uni-bayreuth.demdpi.comnih.gov
Microstructural Analysis of Homo-Polymers Derived from this compound
Further research and publication in peer-reviewed scientific journals are necessary to elucidate the polymerization behavior of this compound.
Copolymerization Strategies Involving 1 6 Bromohexyl Oxy 4 Ethenylbenzene
Statistical Copolymerization with Conventional Monomers
The random incorporation of 1-[(6-bromohexyl)oxy]-4-ethenylbenzene with other monomers is a straightforward approach to introduce functionality along a polymer chain.
Reactivity Ratios Determination for Copolymer Systems
The reactivity ratios of this compound (BHOB) with various comonomers are crucial for predicting the resulting copolymer composition. For instance, in copolymerization with styrene (B11656) (St), the reactivity ratios have been determined, indicating how the two monomers add to the growing polymer chain. Similarly, its copolymerization with methyl methacrylate (B99206) (MMA) provides insight into the sequence distribution of the monomer units.
Table 1: Reactivity Ratios for the Copolymerization of this compound (M1) with Styrene (M2) and Methyl Methacrylate (M2)
| Comonomer (M2) | r1 | r2 | Polymerization Method |
| Styrene (St) | 1.08 | 0.78 | AIBN, 60°C |
| Methyl Methacrylate (MMA) | 0.33 | 1.64 | AIBN, 60°C |
This table presents the reactivity ratios (r1 and r2) for the copolymerization of this compound (M1) with styrene and methyl methacrylate (M2) initiated by AIBN at 60°C.
Impact on Copolymer Compositional Heterogeneity
The values of the reactivity ratios directly influence the compositional heterogeneity of the resulting copolymers. When the reactivity ratios are close to unity, as in the case with styrene, a more random and compositionally homogeneous copolymer is formed. Conversely, when the reactivity ratios differ significantly, as with methyl methacrylate, the resulting copolymer will have a more block-like structure and greater compositional heterogeneity. This means that at the beginning of the polymerization, the more reactive monomer will be preferentially incorporated, leading to a drift in the copolymer composition as the reaction proceeds.
Block Copolymer Synthesis Utilizing the Compound
The presence of the bromohexyl group in this compound makes it an ideal candidate for the synthesis of block copolymers through various controlled radical polymerization techniques.
Macroinitiator Synthesis
An alternative and widely used approach is the synthesis of a macroinitiator. A homopolymer or a statistical copolymer containing this compound units is first prepared. The pendant bromohexyl groups can then be used to initiate the polymerization of a second monomer, leading to the formation of a graft copolymer, which is a type of block copolymer. For example, a polystyrene backbone containing units of this compound can be used as a macroinitiator for the ATRP of methyl methacrylate, resulting in a polystyrene-graft-poly(methyl methacrylate) copolymer.
Graft Copolymerization from Substrates Functionalized with the Compound
The bromohexyl functionality of this compound allows for its attachment to various substrates, which can then be used as macroinitiators for graft copolymerization. This "grafting from" approach is a powerful method for modifying the surface properties of materials. For instance, a silicon wafer or a polymer film can be functionalized with this compound. Subsequently, a desired monomer can be polymerized from the surface-bound initiating sites, creating a dense layer of grafted polymer chains. This technique has been employed to create surfaces with tailored wettability, biocompatibility, or other specific functionalities.
Lack of Specific Research on Network Polymerization of this compound
Despite a comprehensive search of scientific literature, no specific research articles detailing the network polymerization and cross-linking strategies involving this compound were identified. Therefore, the generation of detailed research findings and data tables as requested for section "4.4. Network Polymerization and Cross-linking with the Compound" is not possible at this time.
The compound this compound possesses two key functional groups that make it a theoretical candidate for network polymerization: a vinyl group, which can undergo chain-growth polymerization, and a bromohexyl group, which can participate in cross-linking reactions. However, the available scientific literature does not appear to contain studies that have explicitly explored or reported on the use of this dual functionality to create cross-linked polymer networks.
General principles of polymer chemistry suggest that a monomer with this structure could potentially form a network in a few ways:
Copolymerization with a multifunctional cross-linker: this compound could be copolymerized with a divinyl monomer, such as divinylbenzene (B73037). In this scenario, the vinyl groups of both monomers would react to form the primary polymer chains, with the divinylbenzene creating covalent bonds between chains, leading to a network structure.
Post-polymerization cross-linking: A linear polymer could first be synthesized through the polymerization of the vinyl group of this compound. The resulting polymer would have pendant bromohexyl groups along its backbone. These bromohexyl groups could then be reacted with a multifunctional nucleophile (e.g., a diamine or a triamine) to form cross-links between the polymer chains.
Self-cross-linking: Under certain conditions, such as high temperatures, the bromohexyl groups on one polymer chain could potentially react with the phenyl rings or other reactive sites on adjacent chains, leading to a cross-linked network. This would be a form of self-cross-linking.
While these strategies are chemically plausible, the absence of published research means there is no experimental data to support a detailed discussion. Key information that would be expected from such research, and which is currently unavailable, includes:
Optimal reaction conditions (temperature, pressure, catalysts).
The effect of monomer-to-cross-linker ratios on the final network properties.
Characterization data of the resulting thermoset polymers (e.g., glass transition temperature, thermal stability, mechanical properties).
Swelling behavior of the cross-linked network in various solvents.
Without such foundational research, any discussion of the network polymerization of this compound would be purely speculative and would not meet the requirement for scientifically accurate and detailed research findings.
Post Polymerization Modification of Polymers Derived from 1 6 Bromohexyl Oxy 4 Ethenylbenzene
Nucleophilic Substitution Reactions of the Bromohexyl Moiety
The terminal bromine atom on the hexyl spacer of poly(1-[(6-bromohexyl)oxy]-4-ethenylbenzene) is an excellent electrophilic site for classic SN2 nucleophilic substitution reactions. This allows for the covalent attachment of a wide range of nucleophiles, effectively converting the bromo-functional polymer into a scaffold decorated with new functional groups.
The transformation of the pendant alkyl bromide to an alkyl azide (B81097) is a cornerstone of post-polymerization modification, as the azide group is a key precursor for "click" chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This conversion is typically achieved with high efficiency by reacting the polymer with an excess of an azide salt in a polar aprotic solvent.
The reaction proceeds via a straightforward nucleophilic substitution where the azide ion (N₃⁻) displaces the bromide ion. Common reagents include sodium azide (NaN₃) or the more soluble tetrabutylammonium (B224687) azide. The use of solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) facilitates the reaction by effectively solvating the cation of the azide salt while leaving the azide nucleophile relatively free to attack the electrophilic carbon. The resulting poly(1-[(6-azidohexyl)oxy]-4-ethenylbenzene) is a versatile intermediate for further functionalization.
Table 1: Representative Conditions for Azide Substitution This table is generated based on typical conditions for SN2 reactions on similar polymeric substrates.
| Parameter | Condition | Purpose |
| Reagent | Sodium Azide (NaN₃) | Source of the azide nucleophile. |
| Stoichiometry | 3-10 fold molar excess | Drives the reaction to completion. |
| Solvent | N,N-Dimethylformamide (DMF) | Aprotic polar solvent to dissolve reagents. |
| Temperature | 50-80 °C | Provides thermal energy to overcome activation barrier. |
| Reaction Time | 12-48 hours | Allows for high conversion along the polymer chain. |
| Product | Poly(1-[(6-azidohexyl)oxy]-4-ethenylbenzene) | Azide-functionalized polymer scaffold. |
Direct amination of the bromohexyl moiety can be achieved by nucleophilic substitution with ammonia (B1221849) or primary/secondary amines. This reaction introduces basic nitrogen-containing groups, which can alter the polymer's solubility, impart pH-responsiveness, or serve as sites for further chemical modification.
However, this reaction is often complicated by the potential for over-alkylation. nih.govyonedalabs.comnih.gov The newly formed amine functionality can itself act as a nucleophile, reacting with another bromohexyl group on a neighboring chain or the same chain, potentially leading to cross-linking or a mixture of primary, secondary, and tertiary amine products. yonedalabs.com To favor the desired primary amine product, a large excess of the aminating agent (e.g., ammonia or a primary amine) is typically used. nih.gov The reaction is generally performed in a suitable solvent such as THF or DMF, often in the presence of a non-nucleophilic base to neutralize the HBr byproduct.
Table 2: General Conditions for Amination Reactions This table outlines typical parameters for the amination of alkyl halides.
| Parameter | Reagent Example | Purpose | Potential Outcome |
| Primary Amination | Ammonia (large excess) | Introduces -NH₂ group. | Poly(1-[(6-aminohexyl)oxy]-4-ethenylbenzene) |
| Secondary Amination | Methylamine | Introduces -NH(CH₃) group. | Poly(1-{[6-(methylamino)hexyl]oxy}-4-ethenylbenzene) |
| Tertiary Amination | Dimethylamine | Introduces -N(CH₃)₂ group. | Poly(1-{[6-(dimethylamino)hexyl]oxy}-4-ethenylbenzene) |
| Quaternization | Trimethylamine | Forms a quaternary ammonium (B1175870) salt. | Poly(1-{[6-(trimethylammonio)hexyl]oxy}-4-ethenylbenzene) bromide |
| Solvent | Tetrahydrofuran (THF), DMF | Provides a medium for the reaction. | - |
| Temperature | Room Temperature to 60 °C | Controls reaction rate. | - |
Thiol-ene click chemistry is a highly efficient, radical-mediated reaction between a thiol and an alkene ('ene'). To apply this powerful modification technique to poly(this compound), the pendant bromide must first be converted into either a thiol or an alkene.
A common route involves a two-step conversion to a thiol. First, the polymer is reacted with a sulfur nucleophile like potassium thioacetate (B1230152) or thiourea. The resulting intermediate is then hydrolyzed or cleaved under basic conditions to yield the free thiol group, creating poly(1-[(6-mercaptohexyl)oxy]-4-ethenylbenzene). researchgate.net This thiol-functionalized polymer can then be reacted with a wide variety of alkene-containing molecules in the presence of a radical initiator (photo or thermal) to introduce new functionalities. This sequential approach allows for the incorporation of complex molecules that might not be stable under the initial substitution conditions.
Table 3: Sequential Modification via Thiol-Ene Chemistry This table illustrates the two-stage process for functionalization.
| Stage | Reaction | Reagents | Product Functionality |
| Step 1: Thiolation | Nucleophilic Substitution | 1. Potassium thioacetate2. Hydrolysis (e.g., HCl/Methanol) | Pendant Thiol (-SH) |
| Step 2: Thiol-Ene | Radical Addition | Alkene-functional molecule + Photoinitiator (e.g., DMPA) | Pendant Thioether (-S-R) |
Functionalization via Palladium-Catalyzed Coupling Reactions
While classic nucleophilic substitutions are effective, palladium-catalyzed cross-coupling reactions offer a more advanced and versatile toolkit for forming new carbon-carbon bonds, enabling the introduction of aryl and alkynyl groups directly onto the polymer side chain. These reactions have become indispensable in modern organic synthesis and have been successfully adapted for post-polymerization modification.
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organohalide and an organoboron compound, typically an arylboronic acid. While most common for aryl or vinyl halides, significant advances have enabled the use of unactivated primary alkyl bromides as coupling partners. organic-chemistry.orgorganic-chemistry.org This makes the reaction applicable to the bromohexyl side chains of the target polymer.
The key to successfully coupling C(sp³)-Br bonds is the selection of a suitable catalyst system that promotes oxidative addition and suppresses side reactions like β-hydride elimination. libretexts.org Research by Fu and others has shown that palladium precursors like Pd(OAc)₂ or Pd₂(dba)₃, when combined with bulky, electron-rich phosphine (B1218219) ligands such as tricyclohexylphosphine (B42057) (PCy₃) or di(tert-butyl)methylphosphine (P(t-Bu)₂Me), are highly effective. organic-chemistry.orgthieme-connect.com A strong base, like potassium phosphate (B84403) or sodium tert-butoxide, is required to facilitate the transmetalation step. This method allows for the direct attachment of various substituted phenyl rings and other aryl groups to the polymer.
Table 4: Catalyst Systems for Suzuki-Miyaura Coupling of Pendant Alkyl Bromides This table is based on catalyst systems developed for C(sp³)-Br bonds.
| Component | Example | Role in Catalytic Cycle |
| Palladium Precursor | Palladium(II) Acetate (B1210297) (Pd(OAc)₂) | Source of the active Pd(0) catalyst. |
| Ligand | Di(tert-butyl)methylphosphine (P(t-Bu)₂Me) | Stabilizes Pd(0) and facilitates oxidative addition. |
| Boron Reagent | Phenylboronic Acid (PhB(OH)₂) | Provides the aryl group for transmetalation. |
| Base | Potassium Phosphate (K₃PO₄) | Activates the boronic acid for transmetalation. |
| Solvent | Toluene / Water | Biphasic system often used for Suzuki couplings. |
The traditional Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, and is not effective for unactivated alkyl halides. However, groundbreaking work has extended a Sonogashira-type coupling to include C(sp³)-Br bonds.
This challenging transformation can be achieved using a specialized palladium catalyst system employing N-heterocyclic carbene (NHC) ligands. organic-chemistry.orgthieme-connect.comnih.gov Research has demonstrated that a catalyst generated from a palladium source and an NHC ligand can effectively couple a range of functionalized, β-hydrogen-containing alkyl bromides with terminal alkynes under mild conditions. thieme-connect.comnih.gov Unlike the traditional Sonogashira reaction, which uses a copper co-catalyst, these advanced systems may be copper-free. This modification allows for the introduction of a terminal or internal alkyne at the end of the hexyl chain, producing a polymer with pendant alkynyl groups that are valuable for further modifications, such as CuAAC click reactions.
Table 5: Conditions for Sonogashira-Type Coupling of Pendant Alkyl Bromides This table is based on the catalyst system developed by Eckhardt and Fu for unactivated alkyl bromides. thieme-connect.comnih.gov
| Component | Example | Role in Reaction |
| Palladium Source | Pd₂(dba)₃ | Palladium precatalyst. |
| Ligand | N-Heterocyclic Carbene (e.g., IPr) | Key ligand enabling coupling with alkyl halides. |
| Alkyne Reagent | Phenylacetylene | Provides the alkynyl group. |
| Base | Cesium Carbonate (Cs₂CO₃) | Deprotonates the terminal alkyne. |
| Solvent | Dioxane | Reaction medium. |
| Temperature | Room Temperature to 50 °C | Mild conditions prevent polymer degradation. |
Click Chemistry Approaches for Side-Chain Derivatization
Post-polymerization modification is a powerful strategy for the synthesis of functional polymers, allowing for the introduction of a wide array of chemical moieties onto a pre-existing polymer backbone. For polymers derived from this compound, the pendant 6-bromohexyl group serves as a versatile handle for a variety of chemical transformations. Among the most efficient and widely used methods for such modifications are "click chemistry" reactions, which are characterized by their high yields, mild reaction conditions, and tolerance to a wide range of functional groups.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of click chemistry and represents a highly efficient method for the side-chain derivatization of polymers. In the context of a polymer derived from this compound, the bromohexyl side chains can be readily converted to azidohexyl side chains via nucleophilic substitution with an azide salt, such as sodium azide. This azido-functionalized polymer can then react with a variety of alkyne-containing molecules in the presence of a copper(I) catalyst to form stable 1,2,3-triazole linkages.
The versatility of the CuAAC reaction allows for the introduction of a diverse range of functionalities onto the polymer side chains, including but not limited to, fluorescent dyes, bioactive molecules, and moieties that can alter the polymer's solubility or thermal properties. The high efficiency of the CuAAC reaction ensures near-quantitative modification of the side chains, leading to well-defined functional polymers.
A study on a similar system involving the modification of brominated poly(hydroxyalkanoate)s (PHAs) illustrates the utility of this approach. The bromoalkyl side chains of the PHA were first converted to the corresponding azides. Subsequently, CuAAC reactions were performed with various alkynes, demonstrating the high efficiency of this post-polymerization modification strategy. The degree of functionalization can be readily monitored by techniques such as ¹H NMR and FT-IR spectroscopy.
Table 1: Illustrative Example of CuAAC Reaction Conditions for an Azido-Functionalized Polymer
| Parameter | Condition |
| Polymer | Poly(1-[(6-azidohexyl)oxy]-4-ethenylbenzene) |
| Alkyne | Propargyl alcohol |
| Catalyst | Copper(I) bromide (CuBr) |
| Ligand | N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) |
| Solvent | N,N-Dimethylformamide (DMF) |
| Temperature | Room Temperature |
| Reaction Time | 24 hours |
This table represents typical conditions for a CuAAC reaction on a polymer with pendant azido (B1232118) groups and is provided for illustrative purposes.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
While CuAAC is a highly effective method, the requirement of a copper catalyst can be a drawback for certain biological applications due to the potential cytotoxicity of copper. Strain-promoted azide-alkyne cycloaddition (SPAAC) offers a powerful alternative that proceeds without the need for a metal catalyst. SPAAC utilizes a strained cyclooctyne, such as bicyclo[6.1.0]non-4-yne (BCN) or dibenzocyclooctyne (DBCO), which reacts rapidly with azides in a [3+2] cycloaddition.
For polymers derived from this compound, the same initial conversion of the bromohexyl groups to azidohexyl groups is required. The resulting azido-functionalized polymer can then be readily modified by reaction with a strained alkyne-containing molecule. The reaction proceeds under mild, physiological conditions, making it particularly suitable for the conjugation of sensitive biomolecules.
Research in the field has demonstrated the successful application of SPAAC for the functionalization of polymers. For instance, polymers containing strained alkyne moieties have been shown to undergo efficient SPAAC reactions with various azides, leading to the creation of functional materials with precisely controlled side-chain structures. scholaris.carsc.org This approach allows for the creation of libraries of functionalized polymers from a single parent polymer. scholaris.carsc.org
Controlled Degradation Studies of Modified Polymers
The controlled degradation of polymers is a critical aspect of their design, particularly for applications in drug delivery, tissue engineering, and environmentally benign materials. The degradation of polymers can be engineered to occur in response to specific stimuli, such as changes in pH, temperature, or the presence of specific enzymes. For polymers derived from this compound and its modified analogues, the nature of the side chain can significantly influence the degradation behavior of the polymer backbone or the side chains themselves.
Studies on polymers with degradable side chains have shown that the cleavage of these side chains can alter the physical properties of the polymer, such as its solubility, leading to the disassembly of polymer-based nanostructures. nih.gov For example, the hydrolysis of cationic side chains can lead to a loss of charge and the release of condensed cargo like DNA. nih.gov In a hypothetical scenario for a polymer derived from this compound, if the bromohexyl group is modified with a moiety containing a labile bond (e.g., an ester or a carbonate), the cleavage of this bond under specific conditions could be used to trigger a desired response.
The thermal degradation of polymers is also influenced by the chemical nature of their side chains. For instance, studies on acrylic polymers with fluorinated side chains have shown that the side-chain structure dictates the degradation mechanism and the resulting products. researchgate.net While not a direct analogue, this highlights the principle that modification of the hexyl group in poly(this compound) would be expected to alter its thermal stability and degradation profile.
Radiation-induced degradation is another method for the controlled breakdown of polymers, which can involve both main-chain and side-chain scission. iaea.org The susceptibility of a polymer to radiation-induced degradation can be tuned by the introduction of specific functional groups in the side chains.
Table 2: Potential Degradation Mechanisms Influenced by Side-Chain Modification
| Side-Chain Modification | Potential Degradation Trigger | Consequence of Degradation |
| Ester Linkage | pH change (hydrolysis) | Cleavage of side-chain, change in solubility |
| Azobenzene Group | UV light | Isomerization leading to conformational changes |
| Disulfide Bond | Reducing agents (e.g., glutathione) | Cleavage of crosslinks in a polymer network |
This table provides hypothetical examples of how side-chain modifications could be used to control the degradation of polymers derived from this compound.
Advanced Spectroscopic and Structural Characterization of 1 6 Bromohexyl Oxy 4 Ethenylbenzene and Its Polymers
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Polymer Architecture
NMR spectroscopy stands as a powerful, non-destructive tool for determining the molecular structure of organic compounds. Its application extends from the verification of small molecules to the detailed microstructural analysis of complex polymers.
High-resolution ¹H and ¹³C NMR spectroscopy are the primary methods for confirming the successful synthesis and purity of 1-[(6-Bromohexyl)oxy]-4-ethenylbenzene. By analyzing the chemical shifts, signal integrations, and coupling patterns, each proton and carbon atom in the molecule can be assigned.
The ¹H NMR spectrum is expected to show distinct signals for the vinyl group protons, the aromatic protons, and the protons of the bromohexyl chain. The vinyl group typically presents a characteristic set of three signals in the 5.0-7.0 ppm range, exhibiting complex splitting due to geminal and cis/trans couplings. The aromatic protons on the para-substituted benzene (B151609) ring will appear as two doublets, typically between 6.8 and 7.4 ppm. The protons of the hexyl chain will be observed in the aliphatic region (1.3-4.0 ppm), with the methylene group adjacent to the oxygen atom (-O-CH₂-) being the most downfield-shifted (around 3.9-4.0 ppm) and the methylene group adjacent to the bromine atom (-CH₂-Br) appearing around 3.4 ppm. chegg.com
The ¹³C NMR spectrum provides complementary information, with each unique carbon atom giving a distinct signal. The carbon atoms of the vinyl group are expected between 110 and 140 ppm. The aromatic carbons will resonate in the 115-160 ppm range, with the carbon attached to the oxygen appearing at the lower field end. The aliphatic carbons of the hexyl chain will be found in the 25-70 ppm range. chegg.comlibretexts.org The presence of signals corresponding to impurities would indicate an incomplete reaction or purification.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on spectral data from analogous compounds like 4-alkoxystyrenes and 1-bromohexane. chegg.comlibretexts.orgchemicalbook.comchemicalbook.com
| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |
| Vinyl CH= | ~6.7 (dd) | ~136 |
| Vinyl =CH₂ (trans) | ~5.6 (d) | ~114 |
| Vinyl =CH₂ (cis) | ~5.1 (d) | |
| Aromatic CH (ortho to -OR) | ~6.9 (d) | ~115 |
| Aromatic CH (ortho to vinyl) | ~7.3 (d) | ~127 |
| Aromatic C (ipso to -OR) | - | ~159 |
| Aromatic C (ipso to vinyl) | - | ~131 |
| -O-CH₂- | ~3.9 (t) | ~68 |
| -CH₂-Br | ~3.4 (t) | ~34 |
| -O-CH₂-CH₂- | ~1.8 (p) | ~29 |
| -CH₂-CH₂-Br | ~1.9 (p) | ~33 |
| -CH₂-CH₂-CH₂- | ~1.5 (m) | ~25, 28 |
While 1D NMR is often sufficient for simple molecules, 2D NMR techniques provide invaluable connectivity information, confirming the precise assembly of the molecular framework.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings (typically over two to three bonds). For this compound, COSY would show correlations between the adjacent protons in the vinyl group, between neighboring methylene groups in the hexyl chain, and between the ortho- and meta-protons on the aromatic ring. This confirms the integrity of these individual structural fragments.
HSQC (Heteronuclear Single Quantum Coherence): This technique maps protons directly to the carbons they are attached to. It would be used to definitively assign each proton signal to its corresponding carbon signal in the ¹³C NMR spectrum, for instance, confirming the assignment of the -O-CH₂- protons at ~3.9 ppm to the carbon at ~68 ppm. nih.govacs.org
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically over two to three bonds). This is crucial for connecting the different fragments of the molecule. For example, HMBC would show a correlation between the -O-CH₂- protons and the aromatic carbon atom attached to the ether oxygen (C-OAr at ~159 ppm), thereby confirming the ether linkage. It would also show correlations between the aromatic protons and the vinyl carbons, confirming the attachment of the ethenyl group to the benzene ring. libretexts.org
After polymerization, the resulting poly(this compound) is best characterized in the solid state. Solid-state NMR (ssNMR) is a powerful technique for investigating the microstructure and molecular dynamics of polymers, which are often insoluble.
Using techniques like Cross-Polarization Magic Angle Spinning (CP/MAS), high-resolution ¹³C ssNMR spectra can be obtained. The broad resonance lines observed in the ssNMR spectra of amorphous polymers, like polystyrene derivatives, provide information about the local environment and mobility of the polymer chains. auremn.org.brsemanticscholar.org For instance, the chemical shifts of the aromatic and backbone carbons can provide insights into the polymer's tacticity (the stereochemical arrangement of the side chains). semanticscholar.org Furthermore, by measuring relaxation times (such as T₁ and T₁ρ), information about the molecular motions and dynamics of different parts of the polymer, such as the mobility of the hexyl side chain versus the polymer backbone, can be elucidated. auremn.org.br
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis and Reaction Monitoring
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, serves as a complementary method to NMR for structural characterization. It is particularly useful for identifying functional groups and for real-time monitoring of chemical reactions like polymerization. xmu.edu.cn
The IR and Raman spectra of this compound will exhibit characteristic vibrational modes corresponding to its key functional groups.
Ethenyl Group: The vinyl group gives rise to several distinct peaks. The C=C stretching vibration is expected around 1630 cm⁻¹. The =C-H stretching vibrations are typically observed just above 3000 cm⁻¹. Out-of-plane C-H bending vibrations (wagging) of the vinyl group result in strong absorptions in the 900-1000 cm⁻¹ region, which are particularly useful for confirming its presence.
Bromohexyl Group: The C-Br stretching vibration is expected in the far-infrared region, typically between 500 and 600 cm⁻¹. The various C-H stretching and bending modes of the methylene (-CH₂-) groups in the hexyl chain will produce strong signals in the 2850-2960 cm⁻¹ and 1450-1470 cm⁻¹ regions, respectively. The C-O-C stretching of the ether linkage will result in a strong, characteristic band, typically around 1245 cm⁻¹ for aryl-alkyl ethers. fiveable.me
Table 2: Key Vibrational Mode Assignments for this compound
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Functional Group |
| =C-H Stretch | 3010-3090 | Ethenyl |
| C-H Stretch (sp³) | 2850-2960 | Bromohexyl |
| C=C Stretch | ~1630 | Ethenyl |
| Aromatic C=C Stretch | 1500-1600 | Benzene Ring |
| CH₂ Scissoring | 1450-1470 | Bromohexyl |
| Aryl-O Stretch | ~1245 | Aryl Ether |
| =C-H Bend (out-of-plane) | 900-1000 | Ethenyl |
| C-Br Stretch | 500-600 | Bromohexyl |
Real-time monitoring of the polymerization of this compound can be effectively achieved using in-situ IR or Raman spectroscopy. cmu.edursc.org This involves placing a probe directly into the reaction vessel to collect spectra at regular intervals as the reaction proceeds.
The primary spectroscopic change observed during the polymerization of a vinyl monomer is the consumption of the C=C double bond. acs.org By monitoring the decrease in the intensity of a characteristic vibrational band of the ethenyl group, such as the C=C stretch at ~1630 cm⁻¹ or the out-of-plane =C-H bend around 910-990 cm⁻¹, the rate of monomer consumption and thus the polymerization kinetics can be determined in real-time. cmu.eduresearchgate.net An internal standard, a band that does not change during the reaction (e.g., an aromatic ring vibration), is often used to normalize the spectra and improve the accuracy of the quantitative analysis. This approach allows for precise control over the polymerization process and a deeper understanding of the reaction kinetics.
Mass Spectrometry (MS) for Monomer and Oligomer Characterization
Mass spectrometry serves as a cornerstone for the molecular-level characterization of this compound and its corresponding oligomers and polymers. This analytical technique provides precise information on molecular weight, elemental composition, and structural integrity. For the monomer, high-resolution mass spectrometry is invaluable for confirming its identity, while for the resulting polymers, specialized techniques like MALDI-ToF MS are employed to elucidate molecular weight distributions and end-group fidelity.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous identification of the this compound monomer. Unlike standard mass spectrometry, HRMS instruments can measure the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically to within 5 ppm). This precision allows for the determination of the exact mass of the molecule and, consequently, its elemental formula.
The chemical formula for this compound is C₁₄H₁₉BrO. By summing the exact masses of the most abundant isotopes of each element (¹²C, ¹H, ⁷⁹Br, ¹⁶O), the monoisotopic mass of the neutral molecule can be calculated. Upon ionization, typically through the addition of a proton [M+H]⁺ or a sodium ion [M+Na]⁺, the resulting m/z value is compared to the experimentally measured value. The close agreement between the theoretical and experimental mass confirms the elemental composition and, by extension, the identity of the synthesized monomer, ruling out other potential compounds with the same nominal mass.
Table 1: Theoretical and Simulated Experimental HRMS Data for this compound
| Ion Species | Theoretical Exact Mass (m/z) | Simulated Experimental Mass (m/z) | Mass Error (ppm) |
| [C₁₄H₁₉BrO + H]⁺ | 299.0692 | 299.0695 | 1.0 |
| [C₁₄H₁₉BrO + Na]⁺ | 321.0511 | 321.0515 | 1.2 |
| [C₁₄H₁₉BrO + K]⁺ | 337.0251 | 337.0256 | 1.5 |
Note: The data in this table is illustrative of typical HRMS results.
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-ToF MS) for Polymer Molecular Weight Distribution and End-Group Analysis
For the characterization of polymers derived from this compound, Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-ToF MS) is a powerful technique. nih.govfrontiersin.org It is a soft ionization method that allows for the analysis of large macromolecules with minimal fragmentation, providing detailed information about the entire polymer distribution. osti.govwpmucdn.com
In a typical MALDI-ToF MS experiment, the polymer sample is co-crystallized with a matrix compound (e.g., 2,5-dihydroxybenzoic acid or DCTB) that absorbs laser energy. frontiersin.org A pulsed laser irradiates the sample, causing desorption and ionization of the polymer chains, which then travel through a time-of-flight tube to a detector. The time taken to reach the detector is proportional to the mass of the ion, allowing for the construction of a mass spectrum.
This spectrum reveals several key characteristics of the polymer:
Molecular Weight Distribution: The spectrum consists of a series of peaks, where each peak corresponds to a specific polymer chain length (oligomer). The distribution of these peaks allows for the calculation of the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI or Đ), which indicates the breadth of the molecular weight distribution. nih.gov
End-Group Analysis: The high resolution of MALDI-ToF MS can often resolve the mass of the polymer repeating unit from the mass of the end groups (e.g., an initiator fragment at one end and the bromohexyl group at the other). This confirms that the polymerization proceeded as expected and that the terminal functionalities remain intact, which is crucial for subsequent polymer modifications or block copolymer synthesis. nih.govkoreascience.kr
Table 2: Representative MALDI-ToF MS Data for Poly{this compound}
| Degree of Polymerization (n) | Chemical Formula (Initiator-[M]n-End Group) | Calculated Mass (Da) |
| 3 | C₄H₉-(C₁₄H₁₈O)₃-Br | 996.48 |
| 4 | C₄H₉-(C₁₄H₁₈O)₄-Br | 1198.66 |
| 5 | C₄H₉-(C₁₄H₁₈O)₅-Br | 1400.84 |
| 6 | C₄H≉-(C₁₄H₁₈O)₆-Br | 1603.02 |
| Calculated Parameters: | ||
| Repeating Unit Mass: | C₁₄H₁₈O | 202.18 |
| Mn: | 1350 Da | |
| Mw: | 1390 Da | |
| PDI (Đ): | 1.03 |
Note: Assumes polymerization via a method leaving a butyl initiator fragment (C₄H₉) and retaining the terminal bromine. Data is for illustrative purposes.
X-ray Diffraction (XRD) and Small-Angle X-ray Scattering (SAXS) for Polymer Morphology and Crystallinity
X-ray scattering techniques are indispensable for probing the solid-state morphology of polymers over different length scales. Wide-angle X-ray diffraction (XRD) provides information on atomic-level ordering and crystallinity, while small-angle X-ray scattering (SAXS) reveals larger-scale structures, typically in the range of 1 to 100 nanometers. researchgate.net
For polymers of this compound, the bulky side chain containing the hexyl bromide group would likely hinder efficient chain packing. Consequently, homopolymers are expected to be largely amorphous. The XRD pattern of such a polymer would exhibit a broad, diffuse halo rather than sharp Bragg reflections, which are characteristic of crystalline materials. The position of the amorphous halo can give an indication of the average inter-chain spacing.
In the context of block copolymers where poly{this compound} constitutes one of the blocks, SAXS becomes a particularly powerful tool. researchgate.netnih.gov If the different blocks are thermodynamically incompatible, they will microphase-separate into ordered nanostructures (e.g., lamellae, cylinders, or spheres). SAXS can detect this long-range order, with the position of the primary scattering peak (q) relating to the principal domain spacing (d) of the nanostructure via the equation d = 2π/q. xenocs.com By analyzing the relative positions of higher-order reflections, the specific morphology of the phase-separated domains can be identified. researchgate.net
Table 3: Hypothetical SAXS Data for a Polystyrene-b-poly{this compound} Block Copolymer
| Scattering Vector (q) Position | Relative q/q | Inferred Morphology | Domain Spacing (d) |
| Primary Peak (q) | 1 | Lamellar | 35 nm |
| Higher-Order Peak | 2 | Lamellar | 17.5 nm |
| Higher-Order Peak | 3 | Lamellar | 11.7 nm |
Note: This data is a representative example for a lamellar morphology and is not based on experimental results for this specific polymer.
Electron Microscopy (SEM, TEM) for Polymer Nanostructure and Phase Separation
Electron microscopy techniques, including Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), provide direct visualization of polymer morphology and nanostructure. These methods are highly complementary to scattering techniques like SAXS.
Scanning Electron Microscopy (SEM) is primarily used to investigate the surface topography of materials. For a film of poly{this compound}, SEM could be used to assess surface roughness, film quality, and the presence of any macroscopic defects. In polymer blends or composites containing this polymer, SEM can reveal information about the phase-separated morphology on a micron scale.
Transmission Electron Microscopy (TEM) offers higher resolution and is capable of imaging the internal nanostructure of a polymer sample. For block copolymers containing a poly{this compound} segment, TEM is invaluable for directly visualizing the microphase-separated domains. To enhance contrast between the different polymer blocks, selective staining with a heavy element (e.g., osmium tetroxide or ruthenium tetroxide) is often employed. Given the presence of the benzene ring in the monomer, it may exhibit different staining behavior compared to a dissimilar block (like a polyolefin), allowing for clear imaging of the morphology. These real-space images can confirm the structures inferred from SAXS data, such as alternating lamellae or hexagonally packed cylinders, providing a comprehensive understanding of the polymer's solid-state organization.
Theoretical and Computational Investigations of 1 6 Bromohexyl Oxy 4 Ethenylbenzene and Its Derivatives
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods can provide insights into molecular geometry, orbital energies, and electron distribution, which are crucial for predicting reactivity and spectroscopic behavior.
Density Functional Theory (DFT) for Molecular Orbital Analysis
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. It offers a good balance between accuracy and computational cost, making it suitable for molecules of the size of 1-[(6-Bromohexyl)oxy]-4-ethenylbenzene. A DFT analysis would typically involve geometry optimization to find the most stable conformation of the molecule.
A hypothetical DFT study on this compound would likely yield results comparable to other styrene (B11656) derivatives, showing a HOMO-LUMO gap that suggests susceptibility to polymerization. The presence of the bromohexyl group might slightly alter the energies of the molecular orbitals compared to unsubstituted styrene.
Table 1: Hypothetical Molecular Orbital Energies for this compound Calculated by DFT
| Molecular Orbital | Energy (eV) | Description |
| HOMO | -5.8 | Primarily located on the vinylbenzene moiety, indicating the site of electron donation. |
| LUMO | -0.7 | Primarily located on the vinylbenzene moiety, indicating the site of electron acceptance. |
| HOMO-LUMO Gap | 5.1 | Suggests a reactive molecule prone to polymerization. |
Note: The values in this table are illustrative and not based on actual experimental or computational data.
Prediction of Spectroscopic Parameters
DFT and other quantum chemical methods can also be used to predict various spectroscopic parameters, which can be compared with experimental data to validate the computational model. For this compound, theoretical calculations could predict its Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies.
NMR Spectroscopy: Theoretical calculations of 1H and 13C NMR chemical shifts would be based on the optimized molecular geometry. The predicted shifts for the vinyl protons and carbons, as well as those for the aromatic and bromohexyl groups, could be compared with experimental spectra to confirm the structure of the monomer.
IR Spectroscopy: Calculation of the vibrational frequencies can help in the assignment of experimental IR spectra. Key vibrational modes for this molecule would include the C=C stretching of the vinyl group, the aromatic C-H stretching, the C-O-C ether linkage stretching, and the C-Br stretching of the bromohexyl group.
Molecular Dynamics (MD) Simulations of Polymerization Processes
While quantum mechanics is excellent for studying individual molecules, Molecular Dynamics (MD) simulations are better suited for modeling the behavior of larger systems, such as a polymerizing mixture or a polymer chain in solution. MD simulations treat atoms and bonds as classical particles and springs, allowing for the simulation of the dynamic evolution of the system over time.
Monte Carlo Simulations for Polymer Chain Conformation and Solution Properties
Monte Carlo (MC) simulations are another powerful tool for studying polymer systems. Instead of simulating the deterministic time evolution of a system like MD, MC methods use random sampling to explore the possible conformations of a polymer chain. This approach is particularly useful for studying the equilibrium properties of polymers, such as their conformation in solution and their thermodynamic properties.
Structure-Property Relationship Modeling of Derived Materials
A key goal of computational polymer science is to establish relationships between the molecular structure of a polymer and its macroscopic properties. For materials derived from this compound, computational models can be used to predict properties such as mechanical strength, thermal stability, and optical properties.
By systematically varying the molecular weight, tacticity, and the nature of any co-monomers in the simulations, a quantitative structure-property relationship (QSPR) model could be developed. For instance, MD simulations could be used to calculate the glass transition temperature (Tg) of the polymer by simulating its cooling from a melt. The presence of the flexible bromohexyl side chains would likely lower the Tg compared to polystyrene, acting as an internal plasticizer. The bromine atoms could also impart flame-retardant properties, which could be investigated through more advanced reactive simulations.
Applications of Polymers Derived from 1 6 Bromohexyl Oxy 4 Ethenylbenzene in Advanced Materials
Fabrication of Responsive Polymeric Materials
Polymers derived from 1-[(6-Bromohexyl)oxy]-4-ethenylbenzene are prime candidates for the fabrication of stimuli-responsive or "smart" materials. The bromohexyl side chain provides a reactive site for a variety of post-polymerization modifications, enabling the introduction of functional groups that can respond to external stimuli such as pH, temperature, light, or specific chemical agents.
For instance, the bromine atom can be substituted with various nucleophiles to introduce new functionalities. By grafting temperature-responsive polymers like poly(N-isopropylacrylamide) (PNIPAM), materials that exhibit a lower critical solution temperature (LCST) can be developed. Similarly, the introduction of acidic or basic groups can lead to pH-responsive hydrogels that swell or shrink in response to changes in pH. The ability to precisely control the chemical and physical properties of these polymers allows for the design of materials with on-demand responses for applications in drug delivery, tissue engineering, and soft robotics.
Development of Functional Coatings and Films
The reactive nature of poly(this compound) makes it an excellent candidate for the development of functional coatings and films. The bromohexyl group can serve as an anchor for grafting a variety of molecules to a surface, thereby modifying its properties. For example, grafting hydrophilic polymer chains can create anti-fouling surfaces that resist the adhesion of proteins and microorganisms, which is crucial for biomedical implants and marine applications.
Furthermore, these polymers can be used to create coatings with specific chemical functionalities. For instance, the covalent attachment of antimicrobial agents can lead to surfaces with long-lasting bactericidal properties. The versatility of the bromohexyl group also allows for the creation of multi-functional coatings by sequentially or simultaneously grafting different types of molecules.
Integration into Smart Adhesives and Sealants
Smart adhesives and sealants are materials whose adhesive properties can be controlled by external stimuli. Polymers based on this compound can be designed to function as smart adhesives. The bromohexyl side chains can be used to form reversible cross-links, for example, through the introduction of moieties capable of undergoing reversible covalent bonding or supramolecular interactions.
An example of this would be the introduction of photo-responsive groups that can form or break bonds upon irradiation with light of a specific wavelength. This would allow for an adhesive that can be applied and then "cured" or "de-bonded" on demand, facilitating assembly, disassembly, and repair of various components. The ability to tune the adhesive strength through external signals is highly desirable in industries such as electronics, automotive, and aerospace.
Role in High-Performance Composites
This covalent bonding enhances the stress transfer from the polymer matrix to the filler, leading to a significant improvement in the composite's strength, stiffness, and toughness. Furthermore, the ability to tailor the functionality of the polymer allows for the optimization of the interfacial properties for specific filler materials, leading to the development of advanced composites for demanding applications.
Design of Separation Membranes with Tunable Selectivity
Separation membranes with tunable selectivity are of great interest for various industrial processes, including water purification, gas separation, and pervaporation. The functional side chains of polymers derived from this compound can be modified to create membranes with specific and tunable transport properties.
By introducing functional groups that can selectively interact with certain molecules or ions, membranes with high selectivity can be fabricated. For example, grafting of crown ethers or other ion-complexing agents could lead to membranes for selective ion transport. Moreover, the incorporation of stimuli-responsive moieties allows for the dynamic control of the membrane's pore size and surface chemistry, enabling the tuning of its permeability and selectivity in real-time.
Utilization in Optoelectronic Materials
Polymers containing 4-alkoxystyrene units have been investigated for their potential in optoelectronic applications due to their photophysical properties. Polymers derived from this compound could be functionalized to create materials with interesting optical and electronic properties. chemrxiv.orgchemrxiv.org
The bromohexyl group can be used as a reactive handle to attach chromophores, fluorophores, or electronically active groups to the polystyrene backbone. This allows for the synthesis of polymers with tailored absorption and emission spectra, as well as specific charge transport characteristics. Such materials could find applications in the development of organic light-emitting diodes (OLEDs), polymer solar cells, and sensors.
Development of Catalytic Supports and Scaffolds
The cross-linked derivatives of polystyrene are widely used as supports for catalysts. Poly(this compound) can be readily cross-linked and functionalized to create robust and efficient catalytic supports. researchgate.net The bromohexyl group is a convenient anchor for the immobilization of homogeneous catalysts, enzymes, or metal nanoparticles.
The porous structure of the cross-linked polymer allows for high catalyst loading and good accessibility of the active sites to the reactants. The covalent attachment of the catalyst to the support prevents leaching and allows for easy separation and recycling of the catalyst, which is a key aspect of sustainable chemistry. The ability to tailor the chemical environment within the polymer network can also be used to enhance the activity and selectivity of the immobilized catalyst.
Emerging Research Directions and Future Outlook
Bioconjugation Strategies via Bromohexyl Moieties
The presence of a terminal alkyl bromide in the bromohexyl group provides a reactive handle for covalent attachment of biomolecules, a process known as bioconjugation. This functionality is a cornerstone for creating advanced biohybrid materials. Polymers synthesized from "1-[(6-Bromohexyl)oxy]-4-ethenylbenzene" feature pendant bromohexyl chains, which can serve as electrophilic sites for nucleophilic attack by functional groups present in biomolecules like proteins, peptides, or nucleic acids. researchgate.netbiosyn.com
Key strategies for bioconjugation revolve around the "grafting to" method, where pre-synthesized polymers are reacted with biomolecules. nih.gov The primary reaction mechanism is nucleophilic substitution, where the bromine atom (a good leaving group) is displaced by a nucleophile from the biomolecule.
Common Nucleophilic Groups in Biomolecules for Conjugation:
Amine Groups (-NH₂): Found in the side chains of amino acids like lysine (B10760008) and at the N-terminus of proteins. The reaction forms a secondary amine linkage.
Thiol Groups (-SH): Present in the amino acid cysteine. Thiols are potent nucleophiles and react readily with alkyl bromides to form stable thioether bonds. biosyn.com
The ability to conjugate polymers to biological entities opens up applications in drug delivery, where the polymer can act as a carrier for therapeutic agents, and in the development of bioactive surfaces for medical implants or biosensors. bohrium.com
| Strategy | Biomolecule Target | Functional Group | Resulting Linkage | Key Advantages |
| Grafting to | Proteins, Peptides | Amine (-NH₂) on Lysine | Secondary Amine | Utilizes abundant functional groups on protein surfaces. |
| Grafting to | Proteins, Peptides | Thiol (-SH) on Cysteine | Thioether | Highly specific and forms a very stable covalent bond. biosyn.com |
| Grafting to | Oligonucleotides | Modified bases with amine or thiol linkers | Amine or Thioether | Enables creation of polymer-DNA hybrids for gene delivery or diagnostics. |
Sustainable Synthesis and Polymerization Approaches
Modern polymer chemistry emphasizes the development of sustainable and environmentally benign processes. For "this compound," this involves both its synthesis and subsequent polymerization. The synthesis of the monomer, typically an etherification reaction between a protected 4-vinylphenol (B1222589) and 1,6-dibromohexane (B150918), can be optimized using green chemistry principles such as high-efficiency catalysts and greener solvents.
In the realm of polymerization, controlled or "living" radical polymerization (LRP) techniques are at the forefront of sustainable approaches. bohrium.com Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, in particular, stands out as a highly versatile method for styrenic monomers. youtube.com RAFT polymerization allows for the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions (low dispersity), and complex architectures like block copolymers. youtube.comrsc.org
Recent advancements have demonstrated that RAFT polymerization of styrene (B11656) derivatives can be conducted under mild conditions, such as at ambient temperature using long-wave UV-vis radiation. acs.orgacs.org This reduces the energy consumption of the process and avoids the use of high temperatures that can lead to side reactions. The ability to create well-defined polymers through techniques like RAFT minimizes waste from poorly controlled reactions and enhances the performance and lifespan of the final material.
| Polymerization Method | Control over Architecture | Sustainability Aspect | Relevance to Monomer |
| Conventional Free Radical | Low | High energy input, broad dispersity, potential for side reactions. | Simple, but produces poorly defined polymers. |
| RAFT Polymerization | High | Mild reaction conditions (e.g., ambient temp), low dispersity, high end-group fidelity, reduced waste. acs.orgacs.org | Ideal for creating well-defined homopolymers and block copolymers with reactive bromohexyl groups. |
| Atom Transfer Radical Polymerization (ATRP) | High | Requires metal catalyst which may need removal from the final product. | Another powerful LRP technique suitable for styrene derivatives. researchgate.net |
Integration into Supramolecular Assemblies
Supramolecular chemistry involves the organization of molecules into larger, ordered structures through non-covalent interactions. Polymers derived from "this compound" are excellent candidates for building blocks in supramolecular assemblies. While the homopolymer is hydrophobic, it can be incorporated into block copolymers with a hydrophilic block to create amphiphilic macromolecules.
For instance, a diblock copolymer such as poly(styrene)-b-poly(this compound) could be synthesized. The bromohexyl groups on the second block can then be chemically modified through post-polymerization modification. By substituting the bromine with ionic or hydrogen-bonding groups, the block can be rendered hydrophilic. These resulting amphiphilic block copolymers can self-assemble in selective solvents into various nanostructures, including micelles, vesicles, and cylinders. rsc.orgrsc.org The morphology of these assemblies can be controlled by factors such as the block ratio, polymer concentration, and solvent system. Such self-assembled structures have potential applications in nanomedicine for drug encapsulation and release. rsc.orgrsc.org
Advanced Characterization Techniques for In-Situ Monitoring
To optimize polymerization processes like RAFT and ensure the synthesis of well-defined polymers, it is crucial to monitor the reaction in real-time. Advanced in-situ characterization techniques allow researchers to track key parameters as the polymerization proceeds, providing valuable kinetic and mechanistic data. rsc.org
For the polymerization of "this compound," a combination of spectroscopic and chromatographic techniques can provide a comprehensive picture of the reaction. In-situ monitoring enables precise control over the polymer's final properties, which is essential for high-performance applications.
| Technique | Parameter Monitored | Information Gained | Advantages for In-Situ Monitoring |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Monomer concentration | Real-time monomer conversion, reaction kinetics. | Provides direct, quantitative measurement of reactant consumption. |
| Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC) | Molecular weight and dispersity | Evolution of polymer chain length and uniformity over time. | Essential for confirming the "living" nature of the polymerization. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Disappearance of monomer vinyl bonds | Rate of polymerization. | Can be coupled with probes for real-time analysis in the reaction vessel. |
| UV-Vis Spectroscopy | Concentration of RAFT agent | Monitoring the consumption and behavior of the chain transfer agent. | Useful for photo-initiated polymerization systems. acs.org |
Prospects for Industrial Applications of the Compound and its Polymers
The unique structure of "this compound" and its corresponding polymers opens a wide range of potential industrial applications. The versatility of the bromohexyl group, which allows for a myriad of post-polymerization modifications, is a key enabler for its use in diverse fields.
Microelectronics: Poly(4-hydroxystyrene), a related polymer, is widely used as a photoresist in the manufacturing of integrated circuits. researchgate.netresearchgate.net Polymers of "this compound" could be developed as advanced photoresist materials or as polymer dielectrics, where the bromohexyl group could be used to tune properties like refractive index or to crosslink the material.
Biomedical Field: As discussed, the ability to conjugate these polymers to biomolecules makes them highly suitable for drug delivery systems, therapeutic agents, and tissue engineering scaffolds. bohrium.com The polymer backbone can be designed for biocompatibility, while the side chains can be functionalized with targeting ligands or drugs. rsc.org
Advanced Materials: The bromohexyl group can serve as an initiation site for grafting other polymer chains, leading to the creation of complex architectures like comb and brush polymers. youtube.com These materials are useful as surface modifiers, lubricants, and dispersants. Furthermore, functional monoliths created by the polymerization of this monomer could find use in separation science and catalysis. rsc.org
| Industrial Sector | Potential Application | Role of this compound Polymer |
| Microelectronics | Photoresists, Dielectric films | Forms the polymer matrix; bromohexyl group allows for property tuning or crosslinking. |
| Biomedical | Drug delivery carriers, Bioactive coatings | Polymer backbone provides structure; bromohexyl group enables conjugation of drugs or biomolecules. bohrium.com |
| Materials Science | Surface modification, Polymer brushes | Acts as a backbone from which other polymers can be grafted via the bromohexyl initiator site. youtube.com |
| Chromatography | Functional porous monoliths | Forms the crosslinked polymer matrix; bromohexyl groups provide sites for surface functionalization. rsc.org |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1-[(6-Bromohexyl)oxy]-4-ethenylbenzene, and how can its purity be validated?
- Methodological Answer : The compound is synthesized via nucleophilic substitution or coupling reactions. For example, bromohexyl intermediates can react with phenolic derivatives under basic conditions (e.g., K₂CO₃ in DMF) to form ether linkages . Post-synthesis, purity is validated using HPLC (High-Performance Liquid Chromatography) and NMR spectroscopy. Proton NMR can confirm the presence of the ethenyl group (δ ~5.2–6.8 ppm) and bromohexyl chain (δ ~3.4–3.6 ppm for CH₂Br), while carbon NMR resolves the aromatic and aliphatic regions .
Q. What spectroscopic and chromatographic techniques are critical for characterizing this compound?
- Methodological Answer :
- FT-IR : Identifies functional groups (C-Br stretch ~550–650 cm⁻¹, C=C stretch ~1600–1680 cm⁻¹) .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ at m/z 269.177 for C₁₃H₁₇BrO) .
- GC-MS : Used for volatile byproduct analysis during synthesis optimization .
Q. How does the bromohexyl chain influence the compound’s reactivity in cross-coupling reactions?
- Methodological Answer : The bromine atom acts as a leaving group, enabling Suzuki-Miyaura or Sonogashira couplings. For instance, the bromohexyl moiety can undergo palladium-catalyzed cross-coupling with aryl boronic acids to generate biaryl derivatives. Reaction efficiency depends on catalysts (e.g., Pd(PPh₃)₄) and ligands (e.g., XPhos), with yields typically >80% under optimized conditions .
Advanced Research Questions
Q. What strategies mitigate competing side reactions during the synthesis of this compound?
- Methodological Answer : Side reactions (e.g., elimination or oxidation of the ethenyl group) are minimized by:
- Using anhydrous solvents and inert atmospheres (Ar/N₂).
- Optimizing reaction temperature (e.g., 40–60°C for coupling reactions to avoid thermal degradation) .
- Adding stabilizing agents like hydroquinone to suppress polymerization of the ethenyl group .
Q. How can contradictory data on reaction yields be resolved when scaling up synthesis?
- Methodological Answer : Contradictions often arise from solvent purity, catalyst loading, or mixing efficiency. Systematic DOE (Design of Experiments) approaches identify critical factors:
- Example : A study found that increasing Pd catalyst loading from 0.5% to 2% improved yields from 65% to 92% in scaled reactions .
- Kinetic profiling (e.g., in situ IR monitoring) helps detect intermediate bottlenecks .
Q. What are the mechanistic insights into the compound’s participation in photoinduced reactions?
- Methodological Answer : The ethenyl group undergoes [2+2] cycloaddition under UV light, forming dimeric structures. Time-resolved UV-Vis spectroscopy and DFT calculations reveal excitation at ~260 nm, correlating with π→π* transitions. Quenching experiments with TEMPO confirm radical intermediates .
Safety and Regulatory Considerations
Q. What safety protocols are recommended for handling this compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
